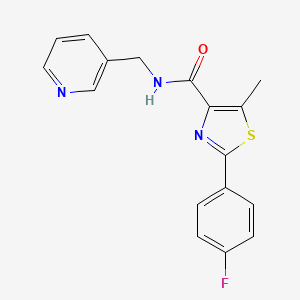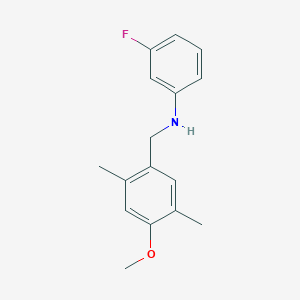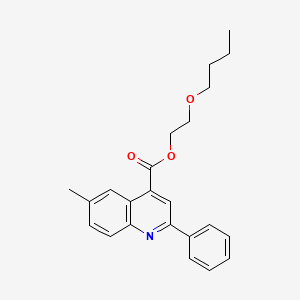
2-(4-fluorophenyl)-5-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-5-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamide, also known as PFT-α, is a small molecule inhibitor of PFTK1, a protein kinase that plays an important role in cell cycle regulation and tumor growth. PFT-α has been shown to have potential therapeutic applications in cancer treatment.
Mechanism of Action
PFTK1 is a protein kinase that plays a critical role in the regulation of the cell cycle. 2-(4-fluorophenyl)-5-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamideα inhibits PFTK1 by binding to the ATP-binding site of the kinase, preventing the phosphorylation of downstream targets involved in cell cycle progression and tumor growth.
Biochemical and Physiological Effects:
This compoundα has been shown to induce apoptosis in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-fluorophenyl)-5-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamideα is its specificity for PFTK1, which reduces the potential for off-target effects. However, its potency may vary depending on the cell type and experimental conditions used. Additionally, this compoundα may have limited efficacy in tumors with high levels of PFTK1 expression.
Future Directions
1. Combination therapy: 2-(4-fluorophenyl)-5-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamideα has shown potential for combination therapy with chemotherapy and radiation therapy. Further studies are needed to optimize the dosing and scheduling of combination therapy regimens.
2. Biomarker identification: Biomarkers that predict response to this compoundα treatment could help identify patients who are most likely to benefit from this therapy.
3. Targeting other kinases: PFTK1 is one of many kinases involved in cell cycle regulation and tumor growth. Identifying other kinases that could be targeted by small molecule inhibitors like this compoundα could expand the potential therapeutic applications of this class of drugs.
4. Development of analogs: Developing analogs of this compoundα with improved potency and pharmacokinetic properties could improve its efficacy as a cancer therapeutic.
In conclusion, this compoundα is a promising small molecule inhibitor with potential therapeutic applications in cancer treatment. Its specificity for PFTK1 and ability to sensitize cancer cells to chemotherapy and radiation therapy make it a promising candidate for combination therapy. Further studies are needed to optimize its use and identify biomarkers that predict response to treatment.
Synthesis Methods
The synthesis of 2-(4-fluorophenyl)-5-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamideα involves a series of chemical reactions starting with the reaction of 4-fluoroaniline with 2-bromo-5-methylthiazole to form 2-(4-fluorophenyl)-5-methylthiazole. This intermediate is then reacted with 3-pyridinemethanol and subsequently converted to the carboxamide derivative using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Scientific Research Applications
2-(4-fluorophenyl)-5-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamideα has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines including breast, lung, and colon cancer cells. This compoundα has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
2-(4-fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c1-11-15(16(22)20-10-12-3-2-8-19-9-12)21-17(23-11)13-4-6-14(18)7-5-13/h2-9H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMMAQDEJCMMIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)F)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl N-[2-(benzoylamino)-3-(2-furyl)acryloyl]-beta-alaninate](/img/structure/B5027666.png)



![N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5027691.png)
![5-[4-(diethylamino)benzylidene]-1,3-bis(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5027702.png)


![4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-4-oxo-1-phenyl-1-butanone](/img/structure/B5027725.png)
![(1H-imidazol-4-ylmethyl){[2-(2-methylphenoxy)-3-pyridinyl]methyl}amine](/img/structure/B5027732.png)

![2-nitro-2-[phenyl(4-propylphenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B5027754.png)
![1-(3-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5027761.png)
![4-ethoxy-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B5027762.png)